REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[C:7]([I:13])[CH:8]=[C:9]([Cl:12])[CH:10]=2)[N:5]=[CH:4][N:3]=1.[NH3:14].CO>>[Cl:12][C:9]1[CH:10]=[C:11]2[C:6](=[C:7]([I:13])[CH:8]=1)[N:5]=[CH:4][N:3]=[C:2]2[NH2:14] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=C(C=C(C=C12)Cl)I
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
N.CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
shaken overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was capped
|
Type
|
CONCENTRATION
|
Details
|
The rxn was then concentrated via rotovap
|
Type
|
CUSTOM
|
Details
|
yielding product as a white solid
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash column (2.5-10% Methanol:Dichloromethane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=NC=NC2=C(C1)I)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |